molecular formula C13H13BrN2 B1518970 2-Benzylamino-5-bromoaniline CAS No. 37814-05-4

2-Benzylamino-5-bromoaniline

Cat. No. B1518970
CAS RN: 37814-05-4
M. Wt: 277.16 g/mol
InChI Key: HGKNQQUGXPWHBT-UHFFFAOYSA-N
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Description

2-Benzylamino-5-bromoaniline is a chemical compound with the molecular formula C13H13BrN2 . It has a molecular weight of 277.16 g/mol .


Molecular Structure Analysis

The InChI code for 2-Benzylamino-5-bromoaniline is 1S/C13H13BrN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Benzylamino-5-bromoaniline has a molecular weight of 277.16 g/mol . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Application in Alzheimer’s Disease Research

  • Summary of the Application : “2-Benzylamino-5-bromoaniline” has been used in the design and synthesis of a series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones. These derivatives were designed by modifying cholinesterase inhibitors toward β-secretase inhibition .
  • Results or Outcomes : The most promising compound, 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione), displayed inhibitory potency against eel acetylcholinesterase (IC 50 = 3.33 μM), human β-secretase (43.7% at 50 μM), and β-amyloid (Aβ-aggregation) (24.9% at 10 μM) .

Application in Organic Synthesis

  • Summary of the Application : “2-Benzylamino-5-bromoaniline” could potentially be used in multistep synthesis reactions, such as Friedel Crafts acylation, conversion from the acyl group to an alkane, and nitration .
  • Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used. The source did not provide specific results or outcomes .

Application in Quinoline Synthesis

  • Summary of the Application : “2-Benzylamino-5-bromoaniline” could potentially be used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .
  • Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used. The source did not provide specific results or outcomes .

Application in Organic Synthesis

  • Summary of the Application : “2-Benzylamino-5-bromoaniline” could potentially be used in multistep synthesis reactions, such as Friedel Crafts acylation, conversion from the acyl group to an alkane, and nitration .
  • Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used. The source did not provide specific results or outcomes .

Application in Quinoline Synthesis

  • Summary of the Application : “2-Benzylamino-5-bromoaniline” could potentially be used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .
  • Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used. The source did not provide specific results or outcomes .

Safety And Hazards

2-Benzylamino-5-bromoaniline is harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-N-benzyl-4-bromobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKNQQUGXPWHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylamino-5-bromoaniline

Synthesis routes and methods

Procedure details

To a solution of benzyl-(4-bromo-2-nitro-phenyl)-amine (276 mg, 0.9 mmol) in 3 ml acetic acid, was added iron (70 mg, 1.2 mmol). The reaction mixture was heated to 40° C. under argon for 2 hours. The mixture was cooled to ambient temperature and filtered through celite and the filtrate was concentrated. The resulting solid was dissolved in ethyl acetate. The organic layer was washed with saturated NaHCO3, dried over MgSO4, filtered and the filtrate was concentrated in vacuo to yield crude product that was used in Example 6c.
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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